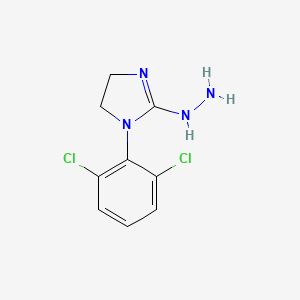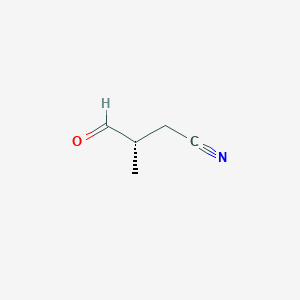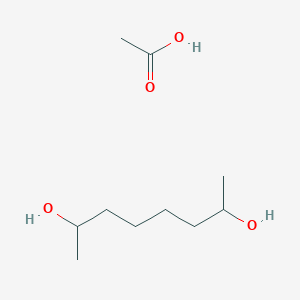
Acetic acid;octane-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;octane-2,7-diol is an organic compound that combines the properties of acetic acid and octane-2,7-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. Octane-2,7-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to an octane chain. The combination of these two components results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octane-2,7-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes. This process typically uses reagents such as osmium tetroxide or potassium permanganate to add hydroxyl groups to the double bonds of alkenes, resulting in the formation of diols . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic hydrogenation of octane-2,7-dione, followed by esterification with acetic acid. This process requires precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;octane-2,7-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as NaBH₄ or LiAlH₄.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO₄), potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Acetic acid;octane-2,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;octane-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity . The carboxyl group of acetic acid can participate in acid-base reactions, altering the pH and ionic balance of the environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups attached to a two-carbon chain.
Propylene glycol: A diol with two hydroxyl groups attached to a three-carbon chain.
Butane-1,4-diol: A diol with two hydroxyl groups attached to a four-carbon chain.
Uniqueness
Acetic acid;octane-2,7-diol is unique due to its combination of a carboxyl group and two hydroxyl groups on an eight-carbon chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, biological research, and industrial processes.
Propriétés
Numéro CAS |
652973-62-1 |
|---|---|
Formule moléculaire |
C10H22O4 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
acetic acid;octane-2,7-diol |
InChI |
InChI=1S/C8H18O2.C2H4O2/c1-7(9)5-3-4-6-8(2)10;1-2(3)4/h7-10H,3-6H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
UOJHNXGBDDEVEY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC(C)O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



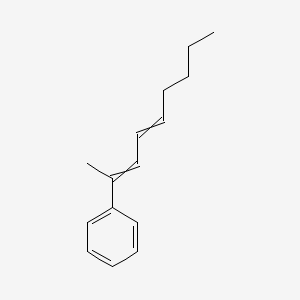
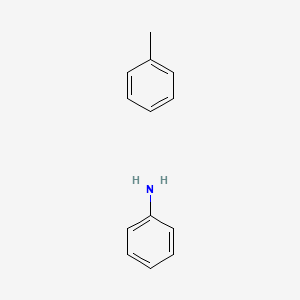
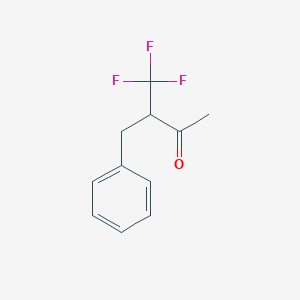
![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)

![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)

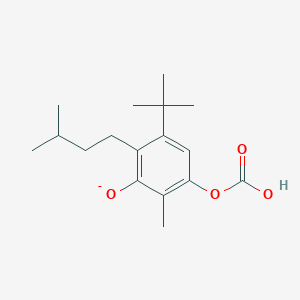

![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
